Cas no 1181468-92-7 (N-cyclopropyl-N-ethyl-2-phenylethene-1-sulfonamide)

N-cyclopropyl-N-ethyl-2-phenylethene-1-sulfonamide 化学的及び物理的性質
名前と識別子
-
- N-Cyclopropyl-N-ethyl-2-phenylethenesulfonamide
- (E)-N-cyclopropyl-N-ethyl-2-phenylethenesulfonamide
- 1181468-92-7
- N-cyclopropyl-N-ethyl-2-phenylethene-1-sulfonamide
- Z2865982908
- EN300-26574969
-
- インチ: 1S/C13H17NO2S/c1-2-14(13-8-9-13)17(15,16)11-10-12-6-4-3-5-7-12/h3-7,10-11,13H,2,8-9H2,1H3/b11-10+
- InChIKey: QKUSSLTWOQRPDB-ZHACJKMWSA-N
- SMILES: S(/C=C/C1C=CC=CC=1)(N(CC)C1CC1)(=O)=O
計算された属性
- 精确分子量: 251.09799996g/mol
- 同位素质量: 251.09799996g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 17
- 回転可能化学結合数: 5
- 複雑さ: 359
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- XLogP3: 2.4
- トポロジー分子極性表面積: 45.8Ų
じっけんとくせい
- 密度みつど: 1.21±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 386.7±35.0 °C(Predicted)
- 酸度系数(pKa): -4.77±0.70(Predicted)
N-cyclopropyl-N-ethyl-2-phenylethene-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26574969-0.1g |
N-cyclopropyl-N-ethyl-2-phenylethene-1-sulfonamide |
1181468-92-7 | 95.0% | 0.1g |
$615.0 | 2025-03-20 | |
Enamine | EN300-26574969-10g |
N-cyclopropyl-N-ethyl-2-phenylethene-1-sulfonamide |
1181468-92-7 | 90% | 10g |
$3007.0 | 2023-09-14 | |
Enamine | EN300-26574969-0.05g |
N-cyclopropyl-N-ethyl-2-phenylethene-1-sulfonamide |
1181468-92-7 | 95.0% | 0.05g |
$587.0 | 2025-03-20 | |
Enamine | EN300-26574969-0.25g |
N-cyclopropyl-N-ethyl-2-phenylethene-1-sulfonamide |
1181468-92-7 | 95.0% | 0.25g |
$642.0 | 2025-03-20 | |
Enamine | EN300-26574969-5.0g |
N-cyclopropyl-N-ethyl-2-phenylethene-1-sulfonamide |
1181468-92-7 | 95.0% | 5.0g |
$2028.0 | 2025-03-20 | |
Enamine | EN300-26574969-0.5g |
N-cyclopropyl-N-ethyl-2-phenylethene-1-sulfonamide |
1181468-92-7 | 95.0% | 0.5g |
$671.0 | 2025-03-20 | |
Enamine | EN300-26574969-2.5g |
N-cyclopropyl-N-ethyl-2-phenylethene-1-sulfonamide |
1181468-92-7 | 95.0% | 2.5g |
$1370.0 | 2025-03-20 | |
Enamine | EN300-26574969-5g |
N-cyclopropyl-N-ethyl-2-phenylethene-1-sulfonamide |
1181468-92-7 | 90% | 5g |
$2028.0 | 2023-09-14 | |
Enamine | EN300-26574969-1g |
N-cyclopropyl-N-ethyl-2-phenylethene-1-sulfonamide |
1181468-92-7 | 90% | 1g |
$699.0 | 2023-09-14 | |
Enamine | EN300-26574969-1.0g |
N-cyclopropyl-N-ethyl-2-phenylethene-1-sulfonamide |
1181468-92-7 | 95.0% | 1.0g |
$699.0 | 2025-03-20 |
N-cyclopropyl-N-ethyl-2-phenylethene-1-sulfonamide 関連文献
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
-
Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
-
Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
N-cyclopropyl-N-ethyl-2-phenylethene-1-sulfonamideに関する追加情報
Comprehensive Overview of N-cyclopropyl-N-ethyl-2-phenylethene-1-sulfonamide (CAS 1181468-92-7)
N-cyclopropyl-N-ethyl-2-phenylethene-1-sulfonamide (CAS 1181468-92-7) is a specialized sulfonamide derivative with a unique molecular structure that combines a cyclopropyl ring, an ethyl group, and a phenylethene moiety. This compound has garnered significant attention in pharmaceutical research and organic synthesis due to its potential applications in drug discovery and material science. The presence of both sulfonamide and alkene functional groups makes it a versatile intermediate for designing novel bioactive molecules.
In recent years, the demand for sulfonamide-based compounds has surged, driven by their role in developing enzyme inhibitors and therapeutic agents. Researchers are particularly interested in N-cyclopropyl-N-ethyl-2-phenylethene-1-sulfonamide due to its structural similarity to known pharmacophores. Its CAS number 1181468-92-7 is frequently searched in academic databases, reflecting its relevance in medicinal chemistry and biochemical studies.
The compound's cyclopropyl ring is a key feature, as this three-membered carbon ring is known to enhance metabolic stability and bioavailability in drug candidates. Combined with the ethyl substituent, it offers a balance between lipophilicity and solubility, which is critical for drug formulation. Meanwhile, the phenylethene group introduces π-electron density, enabling interactions with aromatic residues in target proteins.
From a synthetic perspective, N-cyclopropyl-N-ethyl-2-phenylethene-1-sulfonamide is often explored for its reactivity in cross-coupling reactions and catalyzed transformations. Its sulfonamide group can participate in hydrogen bonding, making it valuable for designing molecular probes or ligands. These properties align with current trends in precision medicine and targeted therapy, where researchers seek compounds with high selectivity and minimal off-target effects.
Environmental and green chemistry considerations are also shaping the discourse around this compound. Scientists are investigating sustainable methods to synthesize N-cyclopropyl-N-ethyl-2-phenylethene-1-sulfonamide, such as catalyst-free or solvent-free approaches, to reduce waste and energy consumption. This aligns with the broader push for eco-friendly chemical processes in the industry.
In summary, N-cyclopropyl-N-ethyl-2-phenylethene-1-sulfonamide (CAS 1181468-92-7) represents a promising scaffold in drug development and material science. Its multifaceted chemical properties and compatibility with modern synthetic methodologies make it a subject of ongoing research. As the scientific community continues to explore its potential, this compound is likely to play a pivotal role in advancing innovative therapeutics and functional materials.
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